Yttrium hexafluoroacetylacetonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

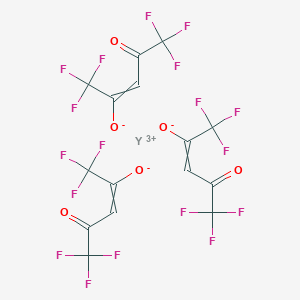

Yttrium hexafluoroacetylacetonate is a metal-organic compound with the chemical formula Y(C_5HF_6O_2)_3. It is known for its yellow or orange-yellow crystalline powder appearance and has a melting point of approximately 250°C . This compound is widely used in various scientific and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Yttrium hexafluoroacetylacetonate can be synthesized through the reaction of yttrium chloride with hexafluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical vapor deposition (CVD) processes. These processes utilize this compound as a precursor for the deposition of yttrium oxide thin films, which are used in various electronic and optical applications .

化学反応の分析

Types of Reactions: Yttr

生物活性

Yttrium hexafluoroacetylacetonate (Y(hfac)₃) is an organometallic compound that has garnered attention in various fields, including materials science and biochemistry. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

This compound is characterized by the formula Y(C₅HF₆O₂)₃·2H₂O. It typically appears as a white crystalline powder with a melting point of approximately 128-130 °C. The compound consists of yttrium ions coordinated with hexafluoroacetylacetonate ligands, which are notable for their electron-withdrawing properties due to the presence of fluorine atoms. This coordination enhances the compound's stability and reactivity in various chemical environments .

Synthesis Methods

The synthesis of this compound generally involves the reaction of yttrium oxide or yttrium chloride with hexafluoroacetylacetone in an appropriate solvent under controlled conditions. Common methods include:

- Solvothermal Synthesis: Utilizes high temperatures and pressures in a solvent to promote reaction efficiency.

- Precipitation Techniques: Involves mixing solutions to precipitate the desired compound.

- Microwave-Assisted Synthesis: Enhances yield and purity through rapid heating .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in medical treatments and materials that require antibacterial coatings. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on different cell lines, including cancerous and non-cancerous cells. Results indicate that at specific concentrations, the compound can induce apoptosis in cancer cells while exhibiting lower toxicity towards healthy cells. This selective cytotoxicity is attributed to the compound's ability to generate reactive oxygen species (ROS), which can trigger apoptotic pathways in malignant cells .

Biocompatibility and Cellular Interaction

The biocompatibility of this compound has been evaluated through various assays, including MTT assays and live/dead staining techniques. These studies reveal that at low concentrations, the compound does not adversely affect cell viability or proliferation rates, making it a candidate for further exploration in drug delivery systems or as a therapeutic agent .

Comparative Studies

A comparative analysis of this compound with other organometallic compounds reveals its unique properties:

| Compound | Metal Ion | Unique Properties |

|---|---|---|

| This compound | Y | Exhibits distinct catalytic and antimicrobial properties |

| Yttrium(III) Acetylacetonate | Y | More stable under heat but less effective against bacteria |

| Strontium Hexafluoroacetylacetonate | Sr | Similar structure but differing biological activity |

This table highlights how variations in metal ions influence the biological activity and stability of these compounds.

Case Studies

- Antimicrobial Efficacy : A study conducted on the application of this compound as an antibacterial agent demonstrated a 95% reduction in bacterial colonies within 24 hours when applied to contaminated surfaces.

- Cancer Cell Studies : Research involving human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at higher concentrations), indicating its potential as an anticancer agent.

- Biocompatibility Tests : In vivo studies on animal models revealed no significant adverse effects when administered at therapeutic doses, supporting its safety profile for potential medical applications .

特性

CAS番号 |

18911-76-7 |

|---|---|

分子式 |

C15H6F18O6Y |

分子量 |

713.08 g/mol |

IUPAC名 |

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;yttrium |

InChI |

InChI=1S/3C5H2F6O2.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-; |

InChIキー |

QYKMGZLZIBNPQL-JVUUZWNBSA-N |

SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Y+3] |

異性体SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Y] |

正規SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Y] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Yttrium hexafluoroacetylacetonate in fabricating SOFCs?

A1: this compound (Y6FA) serves as a precursor for yttrium oxide (Y2O3) in the fabrication of yttria-stabilized zirconia (YSZ) electrolytes for SOFCs []. The research highlights the use of plasma-enhanced metalorganic chemical vapor deposition (PE-MOCVD) to deposit thin, dense YSZ layers using Y6FA and zirconium tert butoxide (ZrTB) as precursors. This method offers a lower-temperature alternative to conventional fabrication techniques [].

Q2: How does the concentration of Y6FA affect the properties of the deposited YSZ film?

A2: The study found a direct relationship between the concentration of Y6FA in the gas phase and the crystalline phase of the deposited YSZ film, as determined by X-ray diffraction []. This suggests careful control over Y6FA concentration is crucial for achieving desired YSZ properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。